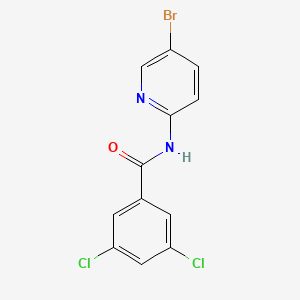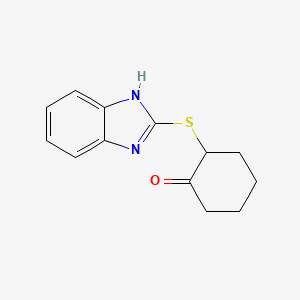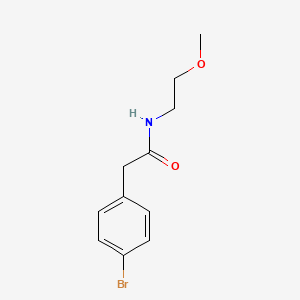![molecular formula C16H19NO4 B4929576 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromenone core, which is a common structural motif in many natural and synthetic bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
-
Esterification: : The hydroxyl group of the chromenone derivative is then esterified with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
-
Amidation: : Finally, the ester is converted to the amide by reacting with ammonia or an amine under suitable conditions, often using a coupling reagent like N,N’-carbonyldiimidazole (CDI) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
-
Reduction: : Reduction of the chromenone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydro derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new coumarin derivatives with potential biological activities.
-
Biology: : Studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin core, useful in imaging and diagnostic applications.
-
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Coumarin derivatives are known to inhibit various enzymes and pathways involved in disease processes.
-
Industry: : Utilized in the development of new materials, such as photoactive polymers and coatings, due to its ability to undergo photochemical reactions.
作用機序
The biological activity of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathway Modulation: The compound may modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
類似化合物との比較
Similar Compounds
4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.
7-amino-4-methylcoumarin: Used in the synthesis of various bioactive molecules.
Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and antimicrobial activities.
Uniqueness
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the butyl and acetamide groups enhances its lipophilicity and potential for interaction with biological membranes and enzymes.
特性
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHIAFTSLYVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)

![[1-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4929514.png)
![N-[(OXOLAN-2-YL)METHYL]-2-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4929523.png)
![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)



![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[[4-[(E)-[1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B4929556.png)
![2-[[4-Chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B4929568.png)


